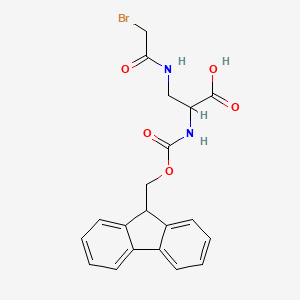

Fmoc-Dap(bromoacetyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGXNHUTRFKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Fmoc-Dap(bromoacetyl)-OH: A Technical Guide for Advanced Peptide and Bioconjugate Synthesis

Introduction: Unlocking New Frontiers in Peptide Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to craft bespoke peptides and bioconjugates with precisely defined architectures is paramount. Non-canonical amino acids serve as the master keys to unlocking functionalities beyond the native 20 proteinogenic building blocks. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(bromoacetyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(bromoacetyl)-OH) has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of its core utility, grounded in field-proven insights and detailed methodologies, to empower researchers in the synthesis of complex cyclic peptides, site-specifically modified proteins, and innovative antibody-drug conjugates (ADCs).

At its core, this compound is a bifunctional amino acid derivative engineered for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides the conventional, base-labile protection of the α-amino group, allowing for iterative peptide chain elongation. The true power of this reagent, however, lies in its β-amino bromoacetyl moiety. This α-haloacetyl group is a highly chemoselective electrophile, primed for reaction with specific nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues. This targeted reactivity enables the formation of stable thioether bonds, a cornerstone of modern bioconjugation strategies.[1][2]

This guide will dissect the causality behind the experimental choices when utilizing this compound, from its initial incorporation into a peptide sequence to its subsequent deployment in sophisticated conjugation and cyclization reactions.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is the foundation for its successful application.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉BrN₂O₅ | [Chem-Impex] |

| Molecular Weight | 447.29 g/mol | [Chem-Impex] |

| Appearance | White to off-white powder | [Chem-Impex] |

| Purity | ≥ 95% (HPLC) | [Chem-Impex] |

| Storage Conditions | 0 - 8 °C, desiccated | [Chem-Impex] |

Handling and Storage: this compound is a moisture-sensitive and light-sensitive reagent. It should be stored under inert gas in a desiccator at the recommended temperature. When handling, it is crucial to use personal protective equipment, including gloves and safety glasses. For weighing and dispensing, allow the container to equilibrate to room temperature before opening to prevent condensation.

Mechanism of Action: The Bromoacetyl Group as a Chemoselective Handle

The bromoacetyl group is the key functional element of this compound, acting as a potent and selective alkylating agent. Its reactivity is governed by the principles of nucleophilic substitution, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.

The exceptional utility of the bromoacetyl group stems from its high reactivity towards soft nucleophiles, particularly the thiol group of cysteine, under specific pH conditions. This reaction, forming a stable thioether linkage, is significantly faster than its reaction with other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole of histidine, especially under controlled pH.[3]

A critical aspect of its application is the differential reactivity of the bromoacetyl group compared to other electrophiles like maleimides. Studies have shown that maleimides react efficiently with thiols at a pH of 6.5, while the bromoacetyl group's reaction is significantly slower at this pH. By raising the pH to 9.0, the bromoacetyl group becomes highly reactive with thiols, while maintaining chemoselectivity.[3] This pH-dependent reactivity allows for orthogonal conjugation strategies when both functionalities are present in a system.

Caption: Mechanism of thioether bond formation.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checkpoints and rationales for each step.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Automated SPPS

This protocol outlines the procedure for incorporating this compound into a growing peptide chain on a standard automated peptide synthesizer.

Rationale: The bromoacetyl group is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage.[2] Standard coupling reagents can be used; however, to minimize any potential side reactions, a pre-activation step is recommended.

Materials:

-

This compound

-

Appropriate resin for peptide synthesis (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

-

Standard Fmoc-protected amino acids

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: DMF, DCM (peptide synthesis grade)

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.[4]

-

Standard Fmoc-SPPS Cycles: Perform the standard cycles of Fmoc deprotection and coupling for the amino acids preceding the desired incorporation site of this compound.

-

This compound Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling may be necessary.[5]

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

-

Final Cleavage and Deprotection: After completion of the synthesis, wash the resin thoroughly with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The bromoacetyl group is stable to these conditions.[2]

-

Purification: Purify the crude bromoacetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Caption: Automated SPPS workflow for incorporating this compound.

Protocol 2: On-Resin Cyclization with a Cysteine Residue

This protocol describes the intramolecular reaction between the bromoacetyl group of a Dap residue and a cysteine residue within the same peptide sequence, while the peptide is still attached to the solid support.

Rationale: On-resin cyclization often leads to higher yields of the desired cyclic monomer by minimizing intermolecular polymerization, which can be a significant side reaction in solution-phase cyclization.[7] The reaction is performed under basic conditions to deprotonate the cysteine thiol, making it a potent nucleophile.

Materials:

-

Peptide-resin containing both a Dap(bromoacetyl) residue and a cysteine residue (with a side-chain protecting group that can be selectively removed, e.g., Mmt).

-

Selective deprotection solution for the cysteine protecting group (e.g., 1-2% TFA in DCM for Mmt).

-

Cyclization buffer: DMF containing a non-nucleophilic base (e.g., 1-5% DIPEA).

Procedure:

-

Selective Cysteine Deprotection: Swell the peptide-resin in DCM. Treat the resin with the selective deprotection solution (e.g., 2% TFA in DCM) for 2-3 minutes, repeating until the yellow color of the trityl cation is no longer observed in the effluent.

-

Neutralization: Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with a 10% DIPEA solution in DMF.

-

Cyclization: Add the cyclization buffer (DMF with 1-5% DIPEA) to the resin. The reaction is typically performed at a high dilution to favor intramolecular cyclization. Agitate the reaction mixture at room temperature for 4-24 hours.

-

Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS. The cyclic peptide will have the same mass as the linear precursor but will typically exhibit a different retention time on RP-HPLC.

-

Final Cleavage and Purification: Once the cyclization is complete, wash the resin, cleave the cyclic peptide from the support, and purify by RP-HPLC as described in Protocol 1.

Protocol 3: Solution-Phase Conjugation to a Cysteine-Containing Peptide or Protein

This protocol details the conjugation of a purified bromoacetylated peptide to a cysteine-containing molecule in solution.

Rationale: This method is ideal for conjugating a peptide to a larger biomolecule, such as a protein or antibody, that cannot be synthesized on a solid support. The reaction conditions are optimized for selectivity and to maintain the integrity of the biomolecule.

Materials:

-

Purified bromoacetylated peptide.

-

Purified cysteine-containing peptide or protein.

-

Conjugation buffer: Phosphate or bicarbonate buffer, pH 8.0-8.5.

-

(Optional) Reducing agent (e.g., TCEP) if the protein's cysteines are in disulfide bonds.

Procedure:

-

Preparation of Reactants: Dissolve the bromoacetylated peptide in the conjugation buffer. If conjugating to a protein with disulfide-bonded cysteines, pre-treat the protein with a reducing agent like TCEP to expose the free thiols, followed by removal of the reducing agent.

-

Conjugation Reaction: Add the bromoacetylated peptide (typically in 5-10 fold molar excess) to the solution of the cysteine-containing molecule. Incubate the reaction mixture at room temperature for 2-4 hours.

-

Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess bromoacetylated peptide.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or ion-exchange chromatography to separate the conjugate from unreacted peptide and protein.

-

Characterization: Confirm the successful conjugation and determine the conjugation ratio by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1][8]

Applications in Drug Development and Research

The unique properties of this compound open up a vast array of applications:

-

Cyclic Peptides: Constraining a peptide's conformation through cyclization can significantly enhance its metabolic stability, receptor binding affinity, and selectivity. The thioether linkage formed via the bromoacetyl-cysteine reaction is highly stable, making it superior to disulfide bonds in reducing environments.[9][10]

-

Antibody-Drug Conjugates (ADCs): While not a direct component of the payload, this compound can be used to synthesize peptide-based linkers. A peptide linker containing a Dap(bromoacetyl) residue can be conjugated to a cysteine residue on a cytotoxic drug. The resulting peptide-drug conjugate can then be attached to an antibody, creating a sophisticated ADC.[11][12]

-

Peptide-Protein Conjugates: Bromoacetylated peptides can be used to site-specifically label proteins with probes, such as fluorophores or biotin, for biochemical and cellular imaging studies. They can also be used to create synthetic peptide immunogens by conjugation to carrier proteins.[13]

Troubleshooting and Key Considerations

-

Side Reactions: During SPPS, potential side reactions in Fmoc chemistry, such as aspartimide formation, should be considered, especially in long or difficult sequences.[14] While the bromoacetyl group is generally stable, prolonged exposure to strong bases could potentially lead to side reactions. Using efficient coupling reagents and minimizing reaction times is advisable.

-

Purity of Starting Material: The purity of this compound is critical. Impurities can lead to failed couplings and difficult-to-remove byproducts in the final peptide.

-

Monitoring Reactions: Consistent monitoring of coupling reactions (e.g., Kaiser test) and cyclization/conjugation reactions (LC-MS) is essential for optimizing protocols and ensuring high yields of the desired product.

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool that provides chemists with precise control over peptide and bioconjugate architecture. Its seamless integration into Fmoc-SPPS, combined with the chemoselective reactivity of the bromoacetyl group, enables the creation of robust cyclic peptides and site-specifically modified biomolecules that are crucial for advancing therapeutic and diagnostic research. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively harness the power of this versatile building block to engineer the next generation of peptide-based innovations.

References

-

Flanigan, K. M., et al. (2017). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, T., et al. (2015). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry. Available at: [Link]

-

Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. Available at: [Link]

-

McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. Available at: [Link]

-

Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry. Available at: [Link]

-

St. Amant, A. H., et al. (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry. Available at: [Link]

-

Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Creative Biolabs. Available at: [Link]

-

Gurrath, M. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. ResearchGate. Available at: [Link]

-

AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]

-

Adluri, B., et al. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

Wu, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

-

Robey, F. A., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry. Available at: [Link]

-

Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Creative Biolabs. Available at: [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

- Google Patents. (2008). Methods for the synthesis of cyclic peptides. Google Patents.

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Amblard, F., et al. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Molecular Biotechnology. Available at: [Link]

-

Wadhwani, P., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells. Available at: [Link]

-

Andersen, A. S., et al. (2014). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Bioconjugate Chemistry. Available at: [Link]

Sources

- 1. Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fm-Dap(bromoacetyl)-OH: Mechanism and Application in Bioconjugation

Abstract

The precise, covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the chemical tools available for this purpose, haloacetyl reagents stand out for their reliability and specificity. This technical guide provides an in-depth examination of Fmoc-Dap(bromoacetyl)-OH, a versatile amino acid derivative designed for site-specific bioconjugation. We will explore the core mechanism of action, provide field-proven experimental protocols for its incorporation into peptides and subsequent conjugation, and discuss critical considerations for troubleshooting and optimizing workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of bromoacetyl chemistry for creating well-defined bioconjugates.

Introduction to Bromoacetyl Chemistry in Bioconjugation

The creation of stable, well-defined bioconjugates, such as Antibody-Drug Conjugates (ADCs), requires robust and selective chemical ligation strategies.[1][2] The goal is to form a stable covalent bond between a biomolecule and a payload (e.g., a small molecule drug, a fluorescent probe, or another peptide) at a specific, predetermined site. This site-specificity is crucial for ensuring homogeneity, reproducibility, and optimal biological activity of the final conjugate.

The bromoacetyl group is a powerful electrophilic handle for achieving such site-specific modifications. It belongs to the class of α-haloacetyl reagents, which are known to react efficiently with nucleophilic side chains of amino acids. This compound is a specialized building block that combines three key features:

-

An Fmoc (9-fluorenylmethoxycarbonyl) group , which allows for its seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[3][4][5]

-

A diaminopropionic acid (Dap) core , which serves as the amino acid scaffold.[6][7]

-

A bromoacetyl moiety attached to the side-chain amine, which acts as the reactive handle for bioconjugation.

This trifunctional design allows a researcher to first build a custom peptide sequence and then, at a precise location defined by the Dap residue, introduce a highly reactive electrophile ready for conjugation.

Core Mechanism of Action: Bromoacetyl-Mediated Alkylation

The utility of the bromoacetyl group lies in its ability to act as an efficient alkylating agent in a classic SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of both the bromine and the adjacent carbonyl group, making it highly susceptible to attack by nucleophiles.

The Primary Reaction: Thioether Bond Formation with Cysteine

In biological systems, the most potent and commonly targeted nucleophile is the deprotonated thiol group (thiolate, R-S⁻) of a cysteine residue.[8][9] The high nucleophilicity of the thiolate allows for a rapid and highly selective reaction with the bromoacetyl group to form a stable and irreversible thioether bond.[10][11]

The reaction proceeds as follows:

-

Deprotonation: The thiol side chain of a cysteine residue (pKa ~8.3) must be in its deprotonated thiolate form to act as an effective nucleophile. This is achieved by performing the reaction in a buffer with a pH at or slightly above the pKa.

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the bromoacetyl group.

-

Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether linkage. The resulting modified cysteine is S-carboxymethylcysteine.[10]

Influence of pH on Reaction Kinetics and Specificity

pH is the most critical parameter for controlling the speed and selectivity of the conjugation reaction.

-

pH 6.5-7.5: In this range, the reaction with thiols is favored. While the concentration of the reactive thiolate form is lower, there is sufficient reactivity for conjugation to proceed, while minimizing side reactions with other nucleophiles like histidines and amines.[] Maleimide chemistry, another popular thiol-reactive strategy, is often faster at this pH, a factor to consider when choosing a reagent.[13][14]

-

pH > 8.0: As the pH increases, the reaction rate with cysteines accelerates due to a higher concentration of the thiolate anion.[15] However, the potential for off-target reactions also increases significantly.

-

pH < 6.0: The reaction is very slow as the thiol group is predominantly in its protonated (R-SH) state, which is a poor nucleophile.[16]

Potential Side Reactions

While highly selective for cysteines under controlled pH, the bromoacetyl group can react with other nucleophilic amino acid side chains, particularly at higher pH values:

-

Histidine: The imidazole side chain of histidine (pKa ~6.0) can be alkylated. This reaction is generally slower than the reaction with cysteine but can become competitive at pH values above 7.

-

Lysine: The ε-amino group of lysine (pKa ~10.5) is a potent nucleophile when deprotonated. Reaction with lysine is generally slow at neutral pH but becomes a significant concern at pH > 8.5.[13][14]

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion, though this is less common than reactions with Cys or His.

Table 1: pH-Dependence of Bromoacetyl Reactivity

| Nucleophile (Amino Acid) | pKa of Side Chain | Optimal pH for Reaction | Reactivity vs. Cysteine (at pH 7) |

| Cysteine (Thiol) | ~8.3 | 7.0 - 8.5 | High (Primary Target) |

| Histidine (Imidazole) | ~6.0 | > 7.0 | Moderate |

| Lysine (Amine) | ~10.5 | > 8.5 | Low |

| N-terminus (α-Amine) | ~8.0 | > 8.0 | Low |

Synthesis of Bromoacetyl-Modified Peptides via SPPS

The first stage of the workflow involves synthesizing the peptide of interest with the this compound building block incorporated at the desired position. This is achieved using standard Fmoc solid-phase peptide synthesis.[5][17]

Protocol: Incorporation of this compound

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.

-

Resin Preparation: Select a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5] Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Standard Chain Elongation: Synthesize the peptide sequence C-terminal to N-terminal using standard Fmoc-amino acids. Each cycle consists of:

-

Fmoc Deprotection: Removal of the Fmoc group with a solution of 20% piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF.

-

Amino Acid Coupling: Activation of the incoming Fmoc-amino acid with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and coupling to the free N-terminus on the resin.[18]

-

-

Incorporation of this compound: At the desired position in the sequence, use this compound as the incoming amino acid.

-

Causality: The bromoacetyl group is stable to the standard basic conditions of Fmoc deprotection and the neutral/slightly basic conditions of coupling. It is also stable to the final acidic cleavage from the resin.[11][19]

-

Activation: Dissolve this compound (1.5-3 eq.) and a coupling agent like HCTU (1.5-2.9 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (3-6 eq.) to activate the carboxylic acid.

-

Coupling: Add the activated solution to the resin and allow it to react for 1-2 hours.

-

Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

-

-

Completion of Synthesis: Continue the chain elongation until the full peptide sequence is assembled.

-

Cleavage and Deprotection:

-

Wash the completed peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Expert Insight: The bromoacetyl group is stable to strong acids like TFA and even HF.[11][19]

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the bromoacetylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the product by mass spectrometry (LC-MS).

-

Bioconjugation Protocol: Linking to Biomolecules

Once the purified bromoacetyl-peptide is obtained, the next stage is the conjugation to a cysteine-containing biomolecule, such as a protein or antibody.

Pre-Conjugation Considerations

-

Buffer Selection: A phosphate or bicarbonate buffer at a pH between 7.0 and 8.0 is typically used.[15] Avoid buffers containing nucleophiles (e.g., Tris or glycine) as they can react with the bromoacetyl group.

-

Analyte Preparation: If the target cysteine(s) on the protein are involved in disulfide bonds, they must first be reduced. Use a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed prior to conjugation. DTT (dithiothreitol) can also be used but must be removed (e.g., by dialysis or desalting column) before adding the bromoacetyl-peptide, as its free thiols will react.

-

Stoichiometry: The molar ratio of the bromoacetyl-peptide to the target biomolecule will depend on the desired degree of labeling. A 5- to 20-fold molar excess of the peptide is a common starting point.

Protocol: Conjugation to a Cysteine-Containing Protein

-

Dissolution: Dissolve the purified bromoacetyl-peptide in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) before adding it to the aqueous buffer to prevent precipitation.

-

Protein Preparation: Dissolve the target protein in the chosen conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). If reduction is needed, add TCEP and incubate according to standard protocols.

-

Conjugation Reaction: Add the dissolved bromoacetyl-peptide solution to the protein solution. Incubate the reaction at room temperature or 4°C. The reaction time can range from 2 to 24 hours.

-

Monitoring: The progress of the reaction can be monitored by analyzing small aliquots over time using LC-MS to observe the formation of the conjugate and consumption of the starting materials.

-

-

Quenching the Reaction: After the desired level of conjugation is achieved, any remaining unreacted bromoacetyl groups must be quenched to prevent further reaction during storage or downstream use.

-

Mechanism: This is done by adding a small molecule with a highly reactive thiol, such as 2-mercaptoethanol or N-acetyl-cysteine, in excess. An aqueous solution of a mild base like sodium bicarbonate can also be used to hydrolyze the bromoacetyl group.[20]

-

-

Purification of the Bioconjugate: Remove the excess peptide, quenching reagent, and any byproducts from the final conjugate. The appropriate method depends on the size of the biomolecule:

-

Size Exclusion Chromatography (SEC): Ideal for separating the large protein conjugate from smaller reactants.

-

Dialysis / Tangential Flow Filtration (TFF): Suitable for buffer exchange and removing small molecules from large protein conjugates.

-

-

Analysis and Characterization: Characterize the final conjugate to confirm its identity, purity, and the degree of labeling (drug-to-antibody ratio, DAR, in the case of ADCs). Common techniques include:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate.

-

Hydrophobic Interaction Chromatography (HIC): Often used to separate species with different DARs.

-

SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

-

Troubleshooting and Advanced Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Insufficiently reduced protein (disulfides still present).- Incorrect pH (too low).- Bromoacetyl group hydrolyzed before reaction. | - Confirm complete reduction using Ellman's reagent.- Increase buffer pH to 7.5-8.0.- Prepare bromoacetyl-peptide solution immediately before use. Avoid prolonged storage in aqueous buffers.[15] |

| Off-Target Labeling | - Reaction pH is too high, leading to reaction with lysine or histidine.- Long reaction times. | - Lower the conjugation pH to 7.0-7.2.- Reduce the reaction time; monitor closely to stop the reaction once the desired product is formed. |

| Precipitation during Reaction | - Poor solubility of the peptide or payload.- Aggregation of the protein conjugate. | - Increase the percentage of organic co-solvent (e.g., DMSO) up to 10-20%, if the protein can tolerate it.- Optimize buffer conditions (e.g., add stabilizing excipients). |

| Heterogeneous Product (Multiple DARs) | - Reaction with multiple available cysteines.- Incomplete reaction. | - For site-specificity, protein engineering to introduce a single reactive cysteine is the best approach.- Optimize stoichiometry and reaction time to drive the reaction to a specific DAR. |

Conclusion

This compound is a highly effective and versatile reagent for the site-specific modification of biomolecules. Its strength lies in the robust and selective reaction of the bromoacetyl group with cysteine residues, forming a stable thioether bond that is ideal for applications requiring high stability, such as the development of antibody-drug conjugates.[1][2] By understanding the underlying chemical mechanism and carefully controlling reaction parameters, particularly pH, researchers can successfully synthesize precisely defined peptide-biomolecule conjugates. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this powerful bioconjugation strategy.

References

-

Shafer, J. A., et al. (1966). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. Available at: [Link]

-

Jackson, D. Y. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Available at: [Link]

- Robey, F. A., & Fields, R. L. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents (US5066716A).

-

Jackson, D. Y. (2021). The medicinal chemistry evolution of antibody–drug conjugates. PubMed Central (PMC). Available at: [Link]

-

Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. Available at: [Link]

- Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents (WO1992022318A1).

-

Fields, G. B. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

ResearchGate. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

-

Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Available at: [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Robey, F. A., & Fields, R. L. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. PubMed. Available at: [Link]

-

Organic Syntheses. 2-Butenoic acid, 2,3-dibromo-, (2E)-. Organic Syntheses Procedure. Available at: [Link]

-

Gururaja, T. L., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. PubMed. Available at: [Link]

-

Supporting Information for Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. Available at: [Link]

-

ResearchGate. (2020). Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction.... ResearchGate. Available at: [Link]

-

Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central (PMC). Available at: [Link]

-

ResearchGate. (2015). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. Available at: [Link]

-

Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. Available at: [Link]

Sources

- 1. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 16. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chempep.com [chempep.com]

- 19. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on Fmoc-Dap(bromoacetyl)-OH

Introduction: The Strategic Utility of Fmoc-Dap(bromoacetyl)-OH in Peptide Chemistry

In the landscape of modern drug discovery and development, the strategic modification of peptides is paramount to enhancing their therapeutic potential. Non-canonical amino acids serve as powerful tools in this endeavor, offering unique functionalities for creating complex peptide architectures with improved stability, potency, and target specificity. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) derivatives provide a versatile scaffold for such modifications. This guide focuses on a particularly valuable building block: This compound .

The introduction of a bromoacetyl group onto the side chain of the Dap residue furnishes a highly reactive and selective electrophilic handle. This functional group is a cornerstone of bioconjugation chemistry, enabling the covalent linkage of peptides to other molecules, the formation of cyclic peptides, and the synthesis of peptide polymers.[1][2] The strategic placement of the bromoacetyl group on the Dap side chain, combined with the utility of Fmoc-based solid-phase peptide synthesis (SPPS), provides researchers with precise control over the site of modification, opening avenues for the creation of novel peptide-based therapeutics and research tools.[3] This guide will provide an in-depth exploration of the core reactivity of the bromoacetyl group on this compound, offering both mechanistic insights and practical, field-proven protocols for its effective utilization.

Core Directive: Understanding the Electrophilic Nature of the Bromoacetyl Group

The reactivity of the bromoacetyl group is fundamentally governed by the electrophilic character of the carbon atom adjacent to the carbonyl group, which is further activated by the electron-withdrawing bromine atom. This makes it a prime target for nucleophilic attack, most notably by the sulfhydryl group of cysteine residues.[1][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.[5]

Chemoselectivity and pH Dependence: A Tale of Two Nucleophiles

The bromoacetyl group exhibits remarkable chemoselectivity, with a strong preference for reacting with soft nucleophiles like thiols over harder nucleophiles such as amines.[6][7] This selectivity is, however, highly dependent on the pH of the reaction medium.

-

Reaction with Thiols (Cysteine): The reaction with sulfhydryl groups is most efficient at neutral to slightly basic pH (pH 7-9).[8] At these pH values, the thiol group is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the bromoacetyl group.[5] Studies have shown that while the reaction can proceed at pH 6.5, the rate is significantly faster at higher pH values, such as 9.0.[6][9]

-

Reaction with Amines (Lysine, N-terminus): While the bromoacetyl group is generally selective for thiols, at pH values above 8.5, the deprotonated primary amines (such as the ε-amino group of lysine or the N-terminal α-amino group) can compete with thiols as nucleophiles.[6][7] This can lead to undesired side reactions if not carefully controlled. However, this reactivity can also be exploited for specific conjugation strategies where a thiol is not available.

This differential reactivity allows for orthogonal conjugation strategies. For instance, a molecule with both a maleimide and a bromoacetyl group can be sequentially reacted with two different thiol-containing molecules by first reacting the maleimide at pH 6.5 and then the bromoacetyl group at pH 9.0.[6][9]

Stability Profile: A Robust Handle for Peptide Synthesis

A key advantage of the bromoacetyl group is its stability under the conditions of both Boc- and Fmoc-based solid-phase peptide synthesis. It is notably stable to the harsh acidic conditions used for peptide cleavage from the resin in Boc-based SPPS, such as treatment with anhydrous hydrogen fluoride (HF).[1][2] In the context of Fmoc-SPPS, the bromoacetyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[10] However, prolonged exposure to aqueous basic conditions should be avoided to prevent hydrolysis of the bromoacetyl group. Bromoacetylated peptides are generally stable in aqueous buffers for up to a day at 25°C when no nucleophiles are present.[11]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide a framework for the incorporation of this compound into a peptide sequence and its subsequent reaction with a cysteine-containing peptide to form a cyclic peptide.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Deprotection solution (20% piperidine in DMF)

-

Kaiser test kit

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.[12]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[10]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.[10] If the test is positive, a second coupling may be necessary.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycle for the subsequent amino acids in the sequence.

Protocol 2: On-Resin Cyclization with a Cysteine Residue

This protocol describes the formation of a thioether linkage between the bromoacetyl group of the Dap residue and the sulfhydryl group of a cysteine residue within the same peptide sequence while the peptide is still attached to the resin.

Materials:

-

Resin-bound peptide containing both Dap(bromoacetyl) and Cys residues

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Cyclization Reaction: Add a solution of DIPEA (5 equivalents) in DMF to the resin. Agitate the mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 2-4 hours.

-

Washing: After the cyclization is complete, wash the resin thoroughly with DMF to remove the base.

-

Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[10]

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Data Presentation and Visualization

Table 1: pH Dependence of Bromoacetyl Group Reactivity with Nucleophiles

| Nucleophile | Optimal pH Range | Reaction Product | Rate at pH 6.5 vs. 9.0 |

| Thiol (Cysteine) | 7.0 - 9.0 | Thioether | Significantly faster at pH 9.0[6][9] |

| Amine (Lysine) | > 8.5 | Secondary Amine | Negligible at pH < 8.0[6][7] |

| Imidazole (Histidine) | > 6.0 | Alkylated Imidazole | Slower than with thiols[6] |

Diagrams

Caption: SN2 reaction mechanism of a bromoacetylated peptide with a thiolate nucleophile.

Caption: Workflow for on-resin cyclization of a peptide containing Dap(bromoacetyl) and Cysteine.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process monitoring. The use of the Kaiser test provides a reliable qualitative assessment of the completion of the coupling reaction for this compound.[10] Furthermore, the progress of the cyclization reaction can be quantitatively monitored by HPLC-MS analysis of small aliquots of cleaved peptide. The disappearance of the starting linear peptide and the appearance of the cyclic product with the expected mass provides definitive confirmation of a successful reaction. The final purified product should be characterized by high-resolution mass spectrometry to confirm its identity and purity.

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound is a powerful and versatile building block for the synthesis of complex and modified peptides. The bromoacetyl group's high reactivity and selectivity for sulfhydryl groups, coupled with its stability under standard SPPS conditions, make it an invaluable tool for researchers in drug discovery and chemical biology. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, scientists can confidently leverage this compound to create novel cyclic peptides, peptide-protein conjugates, and other advanced peptide architectures with significant therapeutic and diagnostic potential.

References

- Google Patents.

-

Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 118–126. [Link]

-

Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate chemistry, 2(6), 458–463. [Link]

-

ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]

-

Semantic Scholar. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]

- Google Patents.

-

ACS Publications. Synthesis of N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.-alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. [Link]

-

Springer Nature Experiments. Bromoacetylated Synthetic Peptides. [Link]

-

Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

-

National Institutes of Health. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

-

PubMed. Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. [Link]

-

PubMed. Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. [Link]

-

ResearchGate. Selectivity of labeled bromoethylamine for protein alkylation. [Link]

-

National Institutes of Health. Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. [Link]

-

PubChem. Fmoc-Dap-OH. [Link]

-

Supporting Information. Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. [Link]

-

Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 12. chempep.com [chempep.com]

A Senior Application Scientist's Guide to Fmoc-Dap(bromoacetyl)-OH: Precision Engineering of Peptides with Electrophilic Handles

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] Among the arsenal of specialized building blocks, N-α-Fmoc-N-β-bromoacetyl-L-diaminopropionic acid, commonly known as Fmoc-Dap(bromoacetyl)-OH, has emerged as a powerful reagent for introducing a precisely positioned electrophilic handle into a peptide sequence.[2][3] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its practical application in solid-phase peptide synthesis (SPPS). We will explore the underlying principles of its reactivity, provide field-proven protocols for its incorporation and subsequent conjugation, and discuss its applications in the construction of complex peptide architectures such as cyclic peptides and antibody-peptide conjugates.

Introduction: The Imperative for Site-Specific Peptide Modification

The functional landscape of a peptide is not solely defined by its primary sequence but also by its three-dimensional structure and its capacity for interaction with other molecules. The ability to introduce specific modifications at predetermined sites opens up a vast design space for peptide engineers. These modifications can enhance therapeutic properties like stability, potency, and selectivity.[1] Site-selective installation of an electrophilic handle, a reactive group that attracts and reacts with electron-rich nucleophiles, is a particularly effective strategy for achieving controlled bioconjugation.[4][5] The bromoacetyl group, an α-haloacetyl functionality, serves as a stable yet reactive electrophilic moiety, making it an ideal candidate for this purpose.[6]

This compound provides a convenient and efficient means of incorporating this bromoacetyl handle into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3] The diaminopropionic acid (Dap) scaffold offers a side chain that, when functionalized with the bromoacetyl group, extends a reactive electrophile from the peptide backbone, poised for subsequent chemical ligation.

Chemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is paramount to its successful application. The molecule's utility is derived from the interplay of its constituent parts: the Fmoc-protected α-amine, the carboxylic acid, and the bromoacetylated β-amino side chain.

| Property | Description |

| Molecular Formula | C20H19BrN2O5[3] |

| Molecular Weight | 447.29 g/mol [3] |

| Appearance | White to off-white powder[3] |

| Solubility | Soluble in common SPPS solvents like DMF and NMP. |

| Storage | Store at 2-8°C to maintain stability.[3] |

The key to the functionality of this compound lies in the bromoacetyl group. This group is a potent electrophile due to the electron-withdrawing nature of the bromine atom and the adjacent carbonyl group, making the α-carbon susceptible to nucleophilic attack.

Chemoselectivity of the Bromoacetyl Group

The bromoacetyl group exhibits remarkable chemoselectivity, reacting preferentially with soft nucleophiles, most notably the thiol group of cysteine residues.[6][7] This reaction proceeds via an SN2 mechanism to form a stable thioether bond. The high selectivity for thiols allows for directed conjugation even in the presence of other nucleophilic side chains, such as the ε-amino group of lysine or the imidazole ring of histidine, especially when the reaction pH is controlled.[8] While the reaction can occur with other nucleophiles, the rate is significantly slower, allowing for a high degree of specificity under optimized conditions.

Strategic Incorporation into Peptides via Fmoc-SPPS

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis.[9] The Fmoc group on the α-amine is temporarily masked, allowing for the sequential addition of amino acids to the growing peptide chain attached to a solid support.

Caption: Workflow for the synthesis of a cyclic peptide via intramolecular thioether linkage.

The concentration of the peptide during the cyclization reaction is a critical parameter to control. High concentrations can favor intermolecular reactions, leading to dimerization or polymerization. [7][10]Therefore, cyclization is typically performed under high dilution conditions.

Site-Specific Conjugation: Building Complex Biomolecules

The bromoacetyl handle is an excellent tool for the site-specific conjugation of peptides to other molecules, including proteins, fluorescent dyes, and polyethylene glycol (PEG). A prominent application is the development of antibody-peptide conjugates, where the peptide is attached to a specific site on an antibody, often through an engineered cysteine residue. [11][12]This approach leverages the long half-life and targeting capabilities of the antibody to deliver the peptide payload.

Reaction Conditions for Thiol-Bromoacetyl Conjugation:

| Parameter | Recommended Condition | Rationale |

| pH | 7.0 - 8.5 | At this pH, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing the reactivity of other nucleophiles like amines. [8] |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |

| Solvent | Aqueous buffer (e.g., phosphate or bicarbonate) | Maintains pH and solubilizes the reactants. |

| Stoichiometry | Slight excess of the bromoacetylated peptide | Drives the reaction to completion. |

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating through in-process controls. The use of the Kaiser test at critical junctures of the SPPS workflow provides qualitative feedback on the completion of deprotection and coupling steps. For the final product, a combination of analytical techniques is essential to confirm the identity and purity of the bromoacetylated peptide and its conjugates.

Analytical Methods for Characterization:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptides.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Amino Acid Analysis: Can be used to quantify the amount of S-carboxymethylcysteine formed after hydrolysis of a thioether-linked conjugate, thereby determining the peptide-to-carrier ratio. [10][13]

Conclusion: A Versatile Tool for Peptide Innovation

This compound is a valuable and versatile building block for the site-specific introduction of an electrophilic handle into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, coupled with the chemoselective reactivity of the bromoacetyl group, empowers researchers to design and construct complex peptide architectures with a high degree of control. From enhancing the therapeutic potential of peptides through cyclization to creating targeted drug delivery systems via bioconjugation, this compound continues to be a key enabler of innovation in peptide science and drug development.

References

-

Frisch, B., et al. (1996). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 7(2), 180-186. [Link]

-

Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. [Link]

-

Bernardim, B., et al. (2018). Site-selective installation of an electrophilic handle on proteins for bioconjugation. Reactive and Functional Polymers, 128, 56-61. [Link]

-

Kalia, J., & Raines, R. T. (2008). Advances in bioconjugation. Current Organic Chemistry, 12(1), 1-19. [Link]

-

Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

-

Baca, M., et al. (1995). Chemical ligation of cysteine-containing peptides: synthesis of a 22 kDa tethered dimer of HIV-1 protease. Journal of the American Chemical Society, 117(7), 1881-1887. [Link]

- U.S. Patent No. 5,066,716. (1991).

-

Zhang, D., et al. (2021). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 143(31), 12023-12029. [Link]

-

Payne, R. J., & Otting, G. (2013). Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation. Angewandte Chemie International Edition, 52(49), 12932-12935. [Link]

-

DeForest, C. A., & Tirrell, D. A. (2015). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Advanced Materials, 27(41), 6489-6496. [Link]

- WIPO Patent No. WO/1992/022318. (1992).

-

Aapptec. Fmoc-Dap-OH [181954-34-7]. [Link]

-

Seyer, R., et al. (1993). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Journal of Biological Chemistry, 268(21), 15558-15564. [Link]

-

RayBiotech. Fmoc-Dap(Boc)-OH. [Link]

-

Sebestin, M., & Lebl, M. (2001). Ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Science, 7(1), 1-18. [Link]

-

Cambridge Bioscience. Fmoc-Dap-OH. [Link]

-

Li, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 18(45), 9175-9180. [Link]

-

Kimura, T., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1794687. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Collen, D., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1794687. [Link]

-

Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. [Link]

-

Aus-Karns, R., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(8), 9140-9147. [Link]

-

PubChem. Fmoc-Dap-OH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Site-selective installation of an electrophilic handle on proteins for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and purification of Fmoc-Dap(bromoacetyl)-OH

An In-Depth Technical Guide on the Synthesis and Purification of Fmoc-Dap(bromoacetyl)-OH

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-Fmoc-N-β-(bromoacetyl)-L-2,3-diaminopropionic acid (this compound). This valuable bifunctional building block is instrumental in peptide chemistry and drug development for creating specifically modified peptides, cyclic constructs, and antibody-drug conjugates (ADCs). The bromoacetyl moiety serves as a potent electrophile for covalent modification of nucleophilic residues such as cysteine. This document moves beyond a simple recitation of steps to elaborate on the chemical principles and strategic decisions behind the protocol, offering researchers a robust framework for achieving high-yield, high-purity synthesis. We will cover the two-step synthesis from an orthogonally protected precursor, detailed purification strategies, and essential analytical validation techniques.

Introduction: The Strategic Value of this compound

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the creation of therapeutics with enhanced stability, potency, and novel functionalities.[1][2] Among these, L-2,3-diaminopropionic acid (Dap) provides a versatile scaffold for introducing side-chain modifications.[3] The title compound, this compound, is particularly strategic due to its bromoacetyl group—a reactive handle for irreversible alkylation of soft nucleophiles, most notably the thiol group of cysteine residues to form a stable thioether bond.

This guide details a synthetic route starting from the commercially available, orthogonally protected Fmoc-Dap(Boc)-OH.[4][5] The use of an acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain amine and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine is critical. This orthogonal strategy allows for the selective deprotection of the side chain, enabling its specific functionalization while the α-amine remains protected for subsequent steps in solid-phase peptide synthesis (SPPS).

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is efficiently achieved in two principal steps: (1) selective, acid-mediated deprotection of the N-β-Boc group, followed by (2) bromoacetylation of the liberated side-chain amine.

Step 1: Selective Boc Deprotection

The Boc group is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), leaving the Fmoc group intact.[6] The mechanism involves protonation of the Boc carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.

Step 2: N-β-Bromoacetylation

The free β-amino group of the resulting Fmoc-Dap-OH intermediate is a nucleophile that can be acylated. For this transformation, bromoacetic anhydride is an excellent reagent.[7] Compared to bromoacetyl chloride, the anhydride is often preferred as it is a solid that is easier to handle, and the bromoacetic acid byproduct is typically more straightforward to remove during work-up than HCl.[7][8] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride.[9] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the bromoacetic acid formed during the reaction, driving the equilibrium towards the product.

Below is a diagram illustrating the complete synthetic workflow.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Fmoc-L-Dap(Boc)-OH | 162558-25-0 | 426.46 | White solid, starting material.[4] |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Corrosive, strong acid. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous grade, volatile solvent. |

| Bromoacetic Anhydride | 13094-51-4 | 259.88 | Moisture-sensitive, corrosive solid.[10][11] |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic base, liquid. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for chromatography. |

| Hexanes | 110-54-3 (n-Hexane) | Varies | Solvent for chromatography. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Weak base for aqueous wash. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, for drying organic layers. |

Protocol 2.1: Synthesis of Fmoc-Dap-OH Intermediate

-

Reaction Setup: To a round-bottom flask, add Fmoc-L-Dap(Boc)-OH (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Boc Deprotection: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 1.0 eq. relative to DCM volume, e.g., 10 mL for 10 mL of DCM) dropwise over 15 minutes.

-

Expert Insight: The high concentration of TFA ensures rapid and complete deprotection. Cooling is not strictly necessary for the reaction itself but helps control the solvent evaporation if the reaction warms.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the starting material spot has been fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting oil or semi-solid is the crude TFA salt of Fmoc-Dap-OH.

-

Trustworthiness: It is crucial to co-evaporate with a solvent like toluene (3x) to azeotropically remove residual TFA, which can interfere with the subsequent step. The crude intermediate is used directly without further purification.

-

Protocol 2.2: Synthesis of this compound

-

Reaction Setup: Place the crude Fmoc-Dap-OH TFA salt from the previous step into a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve the crude material in anhydrous DCM (approx. 20 mL per gram of initial starting material).

-

Neutralization & Reagent Addition: Cool the solution to 0 °C. Add DIPEA (3.0 eq.) dropwise to neutralize the TFA salt and to act as the base for the acylation. The solution should become basic (check with pH paper on a withdrawn aliquot). In a separate flask, dissolve bromoacetic anhydride (1.2 eq.) in a minimum amount of anhydrous DCM and add this solution dropwise to the reaction mixture.[7]

-

Expert Insight: Using a slight excess of the anhydride ensures complete acylation. Adding it as a solution helps with controlled addition and prevents clumping. Anhydrous conditions are critical to prevent hydrolysis of the anhydride.[8]

-

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the formation of the product and consumption of the intermediate by TLC (Typical mobile phase: 5-10% Methanol in DCM).

Section 3: Purification and Characterization

A robust purification strategy is essential to isolate the target compound from byproducts and excess reagents.

3.1: Aqueous Work-up Protocol

-

Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove DIPEA.

-

Saturated NaHCO₃ solution (2x) to remove excess bromoacetic acid.

-

Brine (1x) to remove residual water and salts.

-

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

3.2: Chromatographic Purification

The crude product is purified by flash column chromatography on silica gel.

Table 2: Typical Flash Chromatography Parameters

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polarity-based separation of small organic molecules. |

| Mobile Phase | Gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes, or 0% to 5% Methanol in DCM. | A gradient allows for efficient separation of the product from less polar starting materials and more polar impurities. |

| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain. | The Fmoc group is UV-active, facilitating fraction tracking. |

3.3: Analytical Validation

The purity and identity of the final product must be rigorously confirmed.

Table 3: Expected Analytical Data for this compound

| Analysis Method | Expected Result |

| Appearance | White to off-white solid. |

| Molecular Formula | C₂₀H₁₉BrN₂O₅[12] |

| Molecular Weight | 447.29 g/mol [12] |

| Mass Spec (ESI+) | Expected m/z: 447.05 [M+H]⁺, 469.03 [M+Na]⁺. |

| RP-HPLC | Purity ≥95%. A single major peak should be observed under standard conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA).[13] |

| ¹H NMR | Characteristic peaks for Fmoc group (aromatics ~7.2-7.8 ppm), Dap backbone protons, and a distinct singlet for the bromoacetyl -CH₂- group (~3.8-4.0 ppm). |

Section 4: Troubleshooting and Expert Insights

| Problem | Potential Cause | Recommended Solution |

| Incomplete Boc Deprotection | Insufficient TFA or reaction time; aged TFA. | Use fresh, high-purity TFA. Increase reaction time to 3-4 hours and re-monitor by TLC. |

| Low Yield in Bromoacetylation Step | Moisture in the reaction; inefficient neutralization; degraded anhydride. | Ensure all glassware is oven-dried and the reaction is run under inert gas. Use freshly opened anhydrous solvents and high-quality reagents. |

| Multiple Products Observed | Di-acylation (on α-amine if partial Fmoc loss occurred); side reactions. | Ensure the crude intermediate is handled without exposure to basic conditions that could compromise the Fmoc group.[14] Purify carefully by chromatography. |

| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | Triturate the crude product with cold diethyl ether or a hexanes/ether mixture to induce precipitation/crystallization.[1] Ensure product is dried under high vacuum. |

Conclusion

The successful synthesis of this compound is readily achievable through a well-controlled, two-step process involving selective deprotection and targeted acylation. The keys to success are the use of high-quality, anhydrous reagents, careful monitoring of each reaction step, and a meticulous purification strategy. The resulting high-purity building block is a powerful tool for chemists and drug developers, enabling the precise installation of a reactive bromoacetyl handle for advanced peptide modification and bioconjugation strategies.

References

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press. [Link]

-

Rastogi, S. K., et al. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 36(19), 2859-2864. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1297. [Link]

-

Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. [Link]

-

Sforza, F., et al. (2016). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]

-